![molecular formula C20H22FN5O2 B2927609 1-(4-fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946235-02-5](/img/structure/B2927609.png)
1-(4-fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C20H22FN5O2 and its molecular weight is 383.427. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of SLC15A4 in Autoimmune Disorders
SLC15A4: is a protein associated with the pathogen-recognition pathways of the innate immune system. Dysregulation of these pathways can lead to autoimmune disorders. The compound has been identified as an inhibitor of SLC15A4, which can disrupt the SLC15A4-TASL adapter module . This inhibition can prevent proinflammatory responses by blocking the TLR7/8-IRF5 signaling pathway, offering a therapeutic approach for diseases like systemic lupus erythematosus.
Structural Biology and Cryo-EM Studies
The high-resolution structure of the compound bound to SLC15A4 has been determined using cryo-electron microscopy (cryo-EM) . This provides insights into the molecular interactions and conformational changes upon binding, which is crucial for drug design and understanding the mechanism of action at an atomic level.
Proteostatic Regulation of Immune Adapters
The compound has been shown to induce proteostatic regulation of the immune adapter TASL . By binding to SLC15A4, it promotes the degradation of TASL, thereby modulating the immune response. This could be significant in developing treatments that require the modulation of immune adapters.
Phenotypic Assays for Drug Discovery
Using phenotypic assays that monitor the degradation of TASL, researchers have identified this compound as a potential therapeutic agent . Phenotypic assays are crucial in drug discovery as they allow the observation of compound effects on complex biological processes.
Molecular Medicine and Therapeutic Development
The compound’s ability to lock SLC15A4 in a conformation that is incompatible with TASL binding has implications for molecular medicine . It represents a new class of therapeutics that can convert a target-binding event into a regulatory mechanism for protein degradation.
Innate Immune System Research
As an inhibitor that affects the TLR7/8 pathway, the compound is valuable for research into the innate immune system . It can be used to study the molecular basis of immune responses and the development of pathway-specific drugs.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-14-6-9-24(10-7-14)18(27)8-11-25-13-22-19-17(20(25)28)12-23-26(19)16-4-2-15(21)3-5-16/h2-5,12-14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTNKOMBQUYDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.